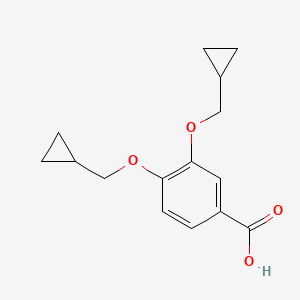
Acide 3,4-bis(cyclopropylméthoxy)benzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(cyclopropylmethoxy)benzoic acid is an organic compound with the molecular formula C15H18O4 and a molecular weight of 262.31 g/mol . This compound is characterized by the presence of two cyclopropylmethoxy groups attached to a benzoic acid core. It is typically found as a white to yellow powder or crystals .
Applications De Recherche Scientifique
3,4-Bis(cyclopropylmethoxy)benzoic acid has several applications in scientific research:
Méthodes De Préparation
The synthesis of 3,4-Bis(cyclopropylmethoxy)benzoic acid involves several steps. One common method starts with the preparation of the intermediate 3,4-dihydroxybenzoic acid. This intermediate is then subjected to a reaction with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate, leading to the formation of 3,4-Bis(cyclopropylmethoxy)benzoic acid . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Analyse Des Réactions Chimiques
3,4-Bis(cyclopropylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 3,4-Bis(cyclopropylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway . This inhibition can prevent the epithelial-mesenchymal transition (EMT) process, which is implicated in various fibrotic diseases .
Comparaison Avec Des Composés Similaires
3,4-Bis(cyclopropylmethoxy)benzoic acid can be compared with other similar compounds such as:
3,4-Bis(difluoromethoxy)benzoic acid: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
3,4-Bis(methoxy)benzoic acid: This compound lacks the cyclopropyl groups, which can significantly alter its reactivity and applications.
The uniqueness of 3,4-Bis(cyclopropylmethoxy)benzoic acid lies in its specific substitution pattern, which imparts unique chemical properties and potential biological activities .
Propriétés
IUPAC Name |
3,4-bis(cyclopropylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c16-15(17)12-5-6-13(18-8-10-1-2-10)14(7-12)19-9-11-3-4-11/h5-7,10-11H,1-4,8-9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGSFZUGHYOLAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C(=O)O)OCC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
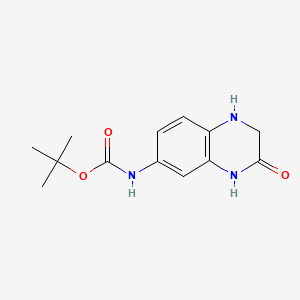
![1-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B578498.png)
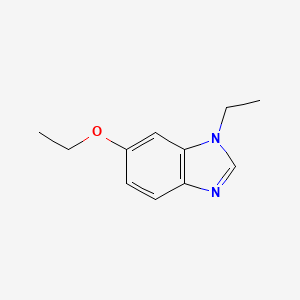
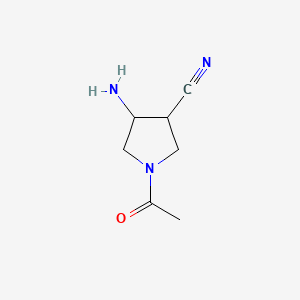
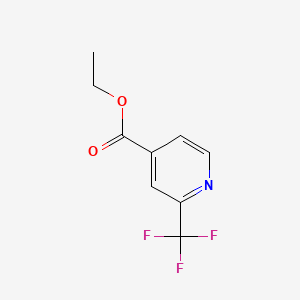
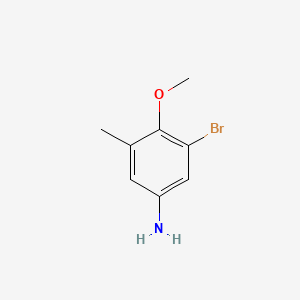
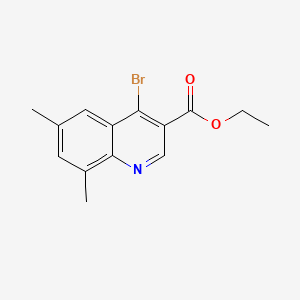
![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B578506.png)
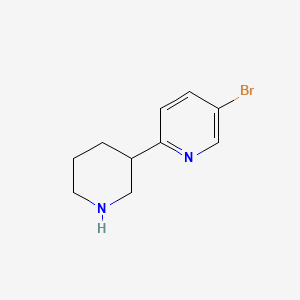


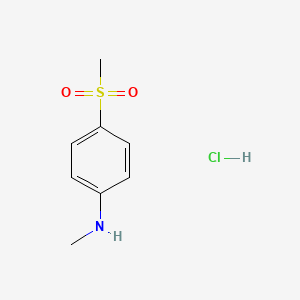
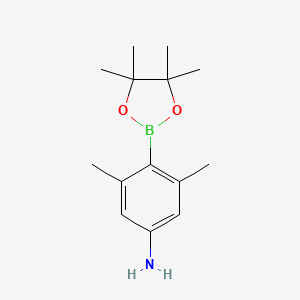
![1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid](/img/structure/B578518.png)
